Technical Guide: Chemical Structure and Properties of 1-Cyclopentyl-1H-indole
Technical Guide: Chemical Structure and Properties of 1-Cyclopentyl-1H-indole
Executive Summary
1-Cyclopentyl-1H-indole (CAS: 1816307-88-6) is a specialized heterocyclic scaffold utilized primarily as a building block in the synthesis of bioactive pharmaceutical ingredients. Structurally, it consists of an indole core N-alkylated with a cyclopentyl ring. This modification significantly alters the lipophilicity and steric profile of the parent indole, making it a critical intermediate in the development of G-protein coupled receptor (GPCR) ligands—particularly within the synthetic cannabinoid and serotonin receptor modulator classes—and kinase inhibitors.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthesis protocols, and structural characterization data, designed to support high-integrity research workflows.
Chemical Identity & Structural Analysis
Nomenclature and Identification
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IUPAC Name: 1-Cyclopentylindole[1]
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CAS Number: 1816307-88-6[1]
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PubChem CID: 21955904[1]
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Molecular Formula: C₁₃H₁₅N[1]
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Molecular Weight: 185.27 g/mol
Structural Conformation & Electronic Properties
The molecule features a planar, electron-rich indole bicyclic system fused to a non-planar, puckered cyclopentyl ring at the N1 position.
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Steric Bulk: The cyclopentyl group introduces significant steric hindrance around the N1 position compared to linear alkyl chains (e.g., n-pentyl). This "envelope" conformation of the cyclopentyl ring can restrict rotation in receptor binding pockets, potentially enhancing selectivity for hydrophobic domains in target proteins.
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Electronic Effects: The alkyl group exerts a weak inductive effect (+I), slightly increasing the electron density of the indole ring, making the C3 position more susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted indole.
Physicochemical Profiling
The following data summarizes the core physical properties critical for handling and formulation.
| Property | Value / Characteristic | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Dependent on purity; tends to crystallize upon cooling.[2] |
| LogP (Predicted) | ~3.9 - 4.2 | Highly lipophilic; indicates high membrane permeability. |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, Ethanol) for bioassays. |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, Methanol, DMSO, DMF. |
| H-Bond Donors | 0 | N-substitution removes the H-bond donor capability. |
| H-Bond Acceptors | 1 | The nitrogen lone pair participates in pi-system but retains weak acceptor character. |
Synthetic Methodology
Core Synthesis Protocol: Nucleophilic Substitution
The most robust method for synthesizing 1-Cyclopentyl-1H-indole is the N-alkylation of indole using cyclopentyl bromide (or iodide) under basic conditions. This SN2 reaction requires a polar aprotic solvent to stabilize the intermediate indolyl anion.
Reagents & Materials:
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Indole (Reagent Grade, >99%)
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Bromocyclopentane (1.2 equivalents)
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Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents)
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N,N-Dimethylformamide (DMF), Anhydrous
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Safety Note: NaH releases flammable hydrogen gas. Perform under inert atmosphere (Argon/Nitrogen).
Step-by-Step Workflow:
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Activation: In a flame-dried round-bottom flask under Argon, dissolve Indole (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool to 0°C in an ice bath.
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Deprotonation: Carefully add NaH (1.5 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes until H₂ evolution ceases. The solution will turn from colorless to a reddish-brown indolyl anion species.
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Alkylation: Add Bromocyclopentane (1.2 eq) dropwise via syringe.
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Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 9:1).
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Quench & Workup: Carefully quench with ice-cold water. Extract the aqueous layer 3x with Ethyl Acetate. Wash combined organics with water (to remove DMF) and brine.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography (Eluent: 100% Hexanes gradient to 5% EtOAc/Hexanes).
Reaction Pathway Visualization
Figure 1: Step-wise N-alkylation pathway for the synthesis of 1-Cyclopentyl-1H-indole.
Spectral Characterization
To validate the identity of the synthesized compound, the following spectral signals are diagnostic.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz
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Aromatic Region (Indole Core):
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δ 7.65 (d, 1H): H-4 proton (deshielded by aromatic ring current).
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δ 7.35 (d, 1H): H-7 proton.
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δ 7.10 - 7.25 (m, 2H): H-5, H-6 protons.
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δ 7.15 (d, 1H): H-2 proton (characteristic of N-substituted indole).
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δ 6.50 (d, 1H): H-3 proton.
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Aliphatic Region (Cyclopentyl Group):
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δ 4.70 - 4.85 (m, 1H): N-CH (Methine). This signal is critical; it will be significantly downfield due to the nitrogen attachment.
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δ 2.15 - 2.30 (m, 2H): Cyclopentyl -CH₂- (adjacent to methine).
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δ 1.70 - 1.95 (m, 6H): Remaining cyclopentyl -CH₂- protons.
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Mass Spectrometry (GC-MS)
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Molecular Ion (M+): m/z 185.1[1]
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Base Peak: Often m/z 117 (Indole fragment, loss of cyclopentyl group) or m/z 185 (stable molecular ion).
Applications in Drug Discovery
1-Cyclopentyl-1H-indole serves as a "privileged scaffold" intermediate. Its applications are driven by the specific properties of the N-cyclopentyl group:
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Synthetic Cannabinoids (CB Ligands):
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The cyclopentyl tail mimics the lipophilic side chains found in THC and endogenous cannabinoids (anandamide). It occupies the hydrophobic channel of the CB1/CB2 receptors.
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Note: While N-pentyl analogs (e.g., JWH-018) are common, the cyclopentyl analog offers a more rigid steric probe for Structure-Activity Relationship (SAR) studies.
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Kinase Inhibitors:
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Indole derivatives are frequent ATP-competitive inhibitors. The N-cyclopentyl group can act as a hydrophobic anchor, positioning the indole core to form hinge-region hydrogen bonds (via C3 substituents).
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Melatonergic Agonists:
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Modifications at the C3 position of this scaffold can yield analogs of melatonin, where the N1-cyclopentyl group improves blood-brain barrier (BBB) penetration due to increased logP.
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SAR Logic Visualization
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold domains.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21955904, 1-Cyclopentyl-1H-indole. Retrieved from [Link]
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Royal Society of Chemistry. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Chemical Science. Retrieved from [Link]
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MDPI (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles.[3] Symmetry.[4] Retrieved from [Link]
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National Institutes of Health (NIH). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones. PubMed Central. Retrieved from [Link]
